BENGHE Foundational & Exploratory

Check Availability & Pricing

Understanding the coordination complex of
tris(oxalato)ferrate(lll)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ferric ammonium oxalate

Cat. No.: B1630458

An In-depth Technical Guide to the Tris(oxalato)ferrate(lll) Coordination Complex

Abstract

The tris(oxalato)ferrate(lll) anion, [Fe(Cz0a4)3]3~, is a coordination complex of significant interest
due to its pronounced photochemical sensitivity and versatile applications in chemistry and
material science. Commonly isolated as its potassium salt, potassium tris(oxalato)ferrate(lll)
trinydrate (Ks[Fe(C20a4)3]-3H20), this emerald-green crystalline compound serves as a primary
standard in chemical actinometry for the precise measurement of light flux.[1] Its utility stems
from a light-induced intramolecular redox reaction where the iron(lll) center is reduced to
iron(Il), accompanied by the oxidation of an oxalate ligand to carbon dioxide.[1] This guide
provides a comprehensive overview of the synthesis, structure, spectroscopy, photochemical
properties, and thermal decomposition of this complex. Detailed experimental protocols for its
synthesis and application in actinometry are presented, along with quantitative data organized
for clarity. Key pathways and workflows are illustrated using logical diagrams to provide a
deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The [Fe(C204)3]3~ complex features a central high-spin iron(lll) ion coordinated to three
bidentate oxalate ligands, resulting in a distorted octahedral geometry.[1][2] The hydrated
potassium salt, Ks[Fe(C20a4)3]-3H20, crystallizes in the monoclinic system.[2] Interestingly, the
complex exhibits helical chirality, forming two non-superimposable optical isomers (A and A).[1]
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The anhydrous form, Ks[Fe(C20a4)s], can be prepared and has been shown to crystallize in a
chiral cubic space group.[3][4]

Table 1: Physicochemical and Crystallographic Properties

Property Value Reference
Chemical Formula K3[Fe(C204)3]-3H20 [5]
Molar Mass 491.25 g/mol [6]
Appearance Emerald green crystals [5]
Density 2.13 g/lcm? [5]
Melting Point 230 °C (decomposes) [5]

Crystal Data (Trihydrate)

Crystal System Monoclinic [2]

Space Group P2i/c [2]

Crystal Data (Anhydrous)

Crystal System Cubic [31[4]

| Space Group | P4132 |[3][4] |

Spectroscopic Characterization

The electronic spectrum of the complex is dominated by ligand-to-metal charge transfer
(LMCT) bands, which are responsible for its color and photochemical activity.[7][8] The infrared
spectrum shows characteristic vibrational modes for the coordinated oxalate ligands and the
water of hydration.

Table 2: Spectroscopic Data for Ks[Fe(C20a4)3]-3H20
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Spectroscopic
Technique

UV-Vis Absorption

Wavelength /
Wavenumber

~260 nm

Assignment /
Description

Strong Ligand-to-
Metal Charge
Transfer (LMCT)

Reference

[7]

676 nm, 972 nm

Weaker d-d transitions

/ LMCT bands

Infrared (IR)
Absorption

~3430 cm™?

v(O-H) stretch of

lattice water

1642 cm™1

Vas(C=0) asymmetric

stretch

[9]

1377 - 1462 cm™?

vs(C-0) + v(C-C)
symmetric stretch

[°]

1254 cm—1

Vs(C-0) + 5(0-C=0)

[9]

| | 531 - 889 cm~1 | v(Fe-O) + (0O-C=0) |[9] |

Photochemistry and Actinometry

The defining characteristic of the tris(oxalato)ferrate(lll) complex is its sensitivity to light. Upon
absorption of a photon (in the UV to visible range, ~250-550 nm), the complex undergoes
photoreduction.[1][7] An electron is transferred from an oxalate ligand to the Fe(lll) center,
which is reduced to Fe(ll). The resulting oxalate radical subsequently decomposes into carbon

dioxide.

The overall photochemical reaction is: 2[Fe(C20a4)3]3~ + hv - 2Fe2* + 5C2042~ + 2CO2

This reaction's well-characterized, wavelength-dependent quantum yield makes it an excellent

chemical actinometer for measuring the intensity of light sources. The amount of Fe2+

produced is determined spectrophotometrically by forming an intensely colored red complex

with 1,10-phenanthroline, which has a strong absorbance maximum at 510 nm.
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Table 3: Quantum Yield (®) of Fe2* Formation at Various Wavelengths

Actinometer

Wavelength (nm) Quantum Yield (P) . Reference
Concentration

254 1.25 0.006 M [2]

297 1.24 0.006 M [2]

313 1.24 0.006 M [2]

334 1.24 0.006 M [2]

361 1.21 0.006 M 2]

363.8 1.28 0.006 M

365/366 1.26 [4]

406.7 1.19 0.006 M

| 457.910.85|0.15 M | |

Thermal Decomposition

The thermal decomposition of Ks[Fe(C20a4)3]-3H20 occurs in distinct stages, which can be

monitored by thermogravimetric analysis (TGA). The nature of the final products is highly

dependent on the atmosphere (e.g., inert or air).

Table 4: Thermal Decomposition Stages in an Inert Atmosphere

Temperatur Solid Gaseous
Process Mass Loss Reference
e Range Products Products
) Ks[Fe(C204)
~113 - 120 Dehydratio
. ~11% 3] H20 [10]
e n
(anhydrous)
Redox
~260 - 315 - K2C20a,
Decompositio  ~9% COz [11]
°C FeC204
n
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| > 400 °C | Further Decomposition | - | K2COs, Fe, Fe oxides | CO |[11] |

Experimental Protocols

Safety Precaution: Oxalic acid and its salts are toxic. Ferric chloride is corrosive. Always handle
chemicals in a fume hood while wearing appropriate personal protective equipment (PPE),
including safety goggles, a lab coat, and gloves.

Synthesis of Potassium Tris(oxalato)ferrate(lll)
Trihydrate

This protocol describes a reliable method starting from ferric chloride and potassium oxalate.
The procedure should be performed away from strong, direct sunlight.

Materials:

 Ferric chloride hexahydrate (FeClz-6H20)

Potassium oxalate monohydrate (K2C204-H20)

Distilled or deionized water

Ethanol

Beakers, heating source, stirring rod, filtration apparatus
Procedure:

o Prepare Oxalate Solution: Dissolve ~12 g of potassium oxalate monohydrate in 30 mL of hot
distilled water in a 250 mL beaker.

o Prepare Ferric Solution: In a separate beaker, dissolve 4.4 g of ferric chloride hexahydrate in
15 mL of cold distilled water.[3]

o Formation of the Complex: Slowly, and with constant stirring, add the ferric chloride solution
to the warm potassium oxalate solution. A vibrant green solution will form.
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» Crystallization: Cover the beaker with a watch glass and allow the solution to cool to room
temperature, then place it in an ice bath to maximize crystal formation.[3]

e |solation: Collect the green crystals by vacuum filtration.

e Washing: Wash the crystals on the filter paper with a small amount of a cold 1:1 (v/v)
ethanol/water mixture to remove soluble impurities. Follow with a final wash of pure ethanol
to aid in drying.[5]

» Drying: Carefully transfer the crystals to a watch glass and allow them to air-dry in a dark
place (e.g., a desiccator or a dark cabinet) until a constant mass is achieved. The final
product should be a fine, bright green powder.

Determination of Photon Flux using Ferrioxalate
Actinometry

This protocol outlines the use of the synthesized complex to measure the photon flux of a light
source.[9] Crucially, all steps involving the actinometer solution must be performed in a
darkroom or under red safelight conditions.

Materials:

Potassium tris(oxalato)ferrate(lll) trihydrate (synthesized)

Sulfuric acid (H2S0a4), 0.5 M

1,10-phenanthroline solution (0.1% w/v in water)

Buffer solution (e.g., 2 M sodium acetate)

Volumetric flasks, pipettes, quartz cuvette, spectrophotometer, light source

Procedure:

o Prepare Actinometer Solution (0.006 M): Dissolve 0.295 g of K3[Fe(C204)3]-3H20 in 90 mL of
0.5 M H2S0a4 in a 100 mL volumetric flask. Dilute to the mark with 0.5 M H2SOa. Store this
solution in a flask completely wrapped in aluminum foil.[2]
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Irradiation:

o Pipette a known volume of the actinometer solution into the quartz cuvette (or
photochemical reactor).

o Place an identical volume of the solution in a separate cuvette and keep it in complete
darkness as the "dark blank".

o lIrradiate the sample for a precisely measured time (t). The irradiation time should be short
enough to keep the total conversion below 10%.[9]

Development:

o After irradiation, immediately pipette a known aliquot (V1) of the irradiated solution into a
larger volumetric flask (V2).

o Pipette an identical aliquot (V1) from the dark blank into a separate volumetric flask (V2).

o To both flasks, add 2 mL of the 1,10-phenanthroline solution and 5 mL of the buffer
solution. Dilute both to the mark (V2) with distilled water and mix thoroughly.[9]

o Allow the solutions to stand in the dark for at least 30 minutes for the red color of the
[Fe(phen)s]2* complex to fully develop.[9]

Measurement:

o Using a spectrophotometer, measure the absorbance (A) of the irradiated sample at 510
nm, using the dark blank solution as the reference.

Calculation of Moles of Fe2* Formed:

o The number of moles of Fe2* (nFe2*) formed in the aliquot is calculated using the Beer-
Lambert law: nFe2* = (A x V2) / (e x I)

o Where:

= Ais the measured absorbance.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://rsisinternational.org/journals/ijrias/DigitalLibrary/Vol.5&Issue9/232-234.pdf
https://rsisinternational.org/journals/ijrias/DigitalLibrary/Vol.5&Issue9/232-234.pdf
https://rsisinternational.org/journals/ijrias/DigitalLibrary/Vol.5&Issue9/232-234.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» V2 is the final volume in the volumetric flask (in L).

» ¢ is the molar absorptivity of the [Fe(phen)s]?* complex at 510 nm (11,100 L mol~—?
cm~1).[2]

» | is the cuvette path length (in cm, typically 1 cm).

e Calculation of Photon Flux:

o The total photon flux (lo, in Einstein s1) is calculated as: lo = (nFe2* x Total Volume) / (® x
txfxVi)

o Where:

@ is the quantum yield at the irradiation wavelength (from Table 3).[2]

t is the irradiation time in seconds.

fis the fraction of light absorbed by the solution (can be calculated from the absorbance
at the irradiation wavelength: f =1 - 1074).

V1 is the aliquot volume, and Total Volume is the volume initially irradiated.

Visualized Workflows and Pathways
Synthesis Workflow
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Reaction & Crystallization Purification

Ka[Fe(C204)2]:3H:0
(Green Crystals)

Dissolve FeCls6Hz0
in cold water
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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